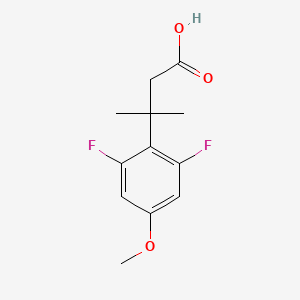

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid

描述

属性

分子式 |

C12H14F2O3 |

|---|---|

分子量 |

244.23 g/mol |

IUPAC 名称 |

3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H14F2O3/c1-12(2,6-10(15)16)11-8(13)4-7(17-3)5-9(11)14/h4-5H,6H2,1-3H3,(H,15,16) |

InChI 键 |

MYERXQVFWASJGU-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CC(=O)O)C1=C(C=C(C=C1F)OC)F |

产品来源 |

United States |

准备方法

Direct Aromatic Substitutions and Functionalizations

While specific literature directly detailing the synthesis of this exact compound is limited, analogous methods for similar fluorinated phenyl derivatives suggest a common approach involving aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The methoxy group, being an activating substituent, facilitates further substitution on the aromatic ring, especially at ortho and para positions. Fluorine atoms are introduced via nucleophilic aromatic substitution (SNAr) or through fluorination of pre-formed aromatic compounds.

-

- Starting with a suitably substituted phenol or anisole derivative.

- Fluorination at 2,6-positions using reagents like Selectfluor or di-fluorinating agents.

- Methoxylation at the 4-position via methylation of phenolic hydroxyl groups.

Note: These steps are often performed on aromatic precursors before side-chain elaboration.

Side-Chain Construction: From Aromatic Precursors to Butanoic Acid

The core chain, 3-methylbutanoic acid, can be assembled via:

- Grignard or Organometallic Reactions: Alkylation of suitable intermediates with methyl or ethyl groups.

- Fischer Esterification or Carboxylation: Introducing the carboxylic acid functionality through oxidation or carboxylation of corresponding alcohols or aldehydes.

Multi-Step Synthesis Pathway (Based on Patent US10954234B2)

A detailed synthesis pathway is described in US Patent US10954234B2, which involves:

- Preparation of a key intermediate : A fluorinated aromatic compound with methoxy substitution.

- Formation of the side chain : Using nucleophilic substitution or addition reactions to attach the butanoic acid backbone.

- Final coupling : Esterification or direct carboxylation to obtain the free acid.

Table 1: Summary of Key Steps in the Patent-Reported Synthesis

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Fluorination of aromatic precursor | Selectfluor, NFSI | Introduce fluorines at 2,6-positions |

| 2 | Methoxylation | Dimethyl sulfate, base | Attach methoxy group at 4-position |

| 3 | Side-chain introduction | Grignard reagent, aldehyde | Build the butanoic acid chain |

| 4 | Oxidation | KMnO4, CrO3 | Convert alcohol to acid |

| 5 | Purification | Crystallization, chromatography | Isolate pure compound |

(Source: US Patent US10954234B2)

Alternative Synthetic Routes

Suzuki-Miyaura Coupling: Using boronic acids and halogenated aromatic compounds to assemble the aromatic core with fluorine and methoxy substitutions, followed by side-chain modifications.

Decarboxylation and Functional Group Transformations: Starting from methyl or ethyl derivatives, followed by decarboxylation to form the acid.

Data Tables of Preparation Methods

| Method | Key Reagents | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic fluorination + methoxylation | Selectfluor, methylating agents | SNAr, electrophilic substitution | High regioselectivity | Requires multiple steps |

| Side-chain construction via organometallics | Grignard reagents | Nucleophilic addition, oxidation | Precise chain assembly | Sensitive to moisture |

| Suzuki-Miyaura coupling | Boronic acids, halogenated aromatics | Cross-coupling | Versatile, high yield | Requires transition metal catalysts |

| Decarboxylation | Heat, acid or base | Removal of carboxyl group | Simplifies synthesis | Possible side reactions |

Notes on Optimization and Challenges

- Selectivity: Achieving regioselective fluorination at 2,6-positions remains challenging, often requiring directing groups or protecting groups.

- Yield: Multi-step syntheses necessitate optimization for yield and purity, especially in the final acid isolation.

- Environmental and Safety Considerations: Use of fluorinating agents and transition metals demands careful handling and waste management.

化学反应分析

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

科学研究应用

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a chemical compound with potential applications across various scientific and industrial fields. Its complex structure allows it to participate in several types of reactions, making it versatile for laboratory settings and applications requiring controlled modifications.

Scientific Research Applications

While comprehensive data on the exact biological activity of this compound might be limited, its structure suggests potential involvement in biochemical processes. Further studies are required to fully elucidate these aspects and determine whether they have therapeutic implications.

Potential applications for this compound include:

- Use as a building block in synthesizing more complex molecules.

- Investigation of its interaction with biological systems to understand its behavior accurately.

- Modification to tailor its properties for specific applications.

To understand how this compound behaves within biological systems accurately, thorough interaction studies should focus on:

- Protein binding assays: Identifying target proteins and assessing binding affinity.

- Cellular uptake studies: Determining how efficiently the compound enters cells.

- Metabolic profiling: Analyzing the compound's breakdown products and metabolic pathways.

Such studies would provide critical insights into its suitability for medical or industrial purposes.

作用机制

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on substituent patterns (fluoro, methoxy, and carboxylic acid functionalities). Below is a comparative analysis with key compounds identified in the evidence:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Positioning: The target compound’s 2,6-difluoro-4-methoxy pattern distinguishes it from analogs like 3-(2-methoxyphenyl)propanoic acid (single methoxy at ortho position) or 3-(4-methoxyphenyl)pyrazole (methoxy at para without fluorine) . Fluorine atoms in the meta positions (2,6-) may enhance electronegativity and metabolic stability compared to non-fluorinated analogs. The cyclobutane derivative (CAS 1892114-49-6) shares fluorination but lacks the methoxy group, suggesting divergent solubility or target affinity .

Synthetic Accessibility: The branched butanoic acid chain in the target compound may complicate synthesis compared to linear-chain analogs like 3-(2-methoxyphenyl)propanoic acid, which is commercially available at high purity .

生物活性

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities. Its unique structural features suggest a range of biochemical interactions that could be explored for therapeutic applications. This article summarizes the current understanding of its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H15F2O3

- Molecular Weight : 257.26 g/mol

- Functional Groups : Carboxylic acid, difluorophenyl, and methoxy groups.

The presence of fluorine atoms and a methoxy group may enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity. For instance, it could inhibit enzymes related to oxidative stress, contributing to its antioxidant properties.

- Receptor Modulation : It may bind to specific receptors or nuclear hormone receptors, influencing metabolic and immune processes .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains with promising results indicating inhibition of growth.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. It may scavenge free radicals or inhibit lipid peroxidation, contributing to cellular protection against oxidative damage.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Antimicrobial assay against E. coli | Significant growth inhibition observed at concentrations above 50 µM |

| Study 2 | Antioxidant capacity using DPPH assay | IC50 value determined at 30 µM indicating moderate activity |

| Study 3 | Enzyme inhibition assay | Showed competitive inhibition against superoxide dismutase with an IC50 of 25 µM |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine and methoxy groups have been explored to enhance potency and selectivity for specific targets. For example, derivatives with varied alkyl chains demonstrated improved enzyme inhibition profiles .

常见问题

Q. What methodologies address spectral data ambiguity (e.g., overlapping NMR peaks) in structural analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。